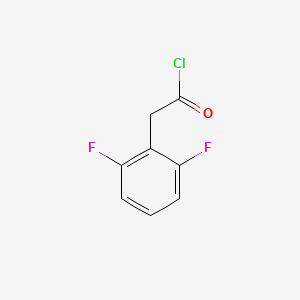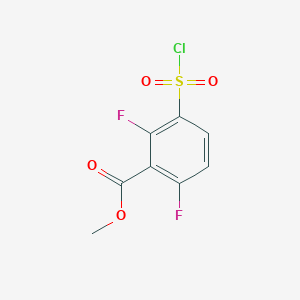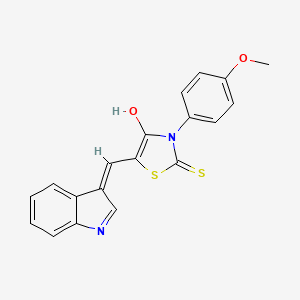![molecular formula C16H17ClN4O4S2 B2689803 5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide CAS No. 833437-18-6](/img/structure/B2689803.png)
5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide is a synthetic compound that has captured the attention of researchers due to its complex structure and multifaceted applications. This compound features a pyrimidine ring, a critical component in various pharmaceutical agents. The unique substitution pattern on the pyrimidine ring provides it with specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide generally involves a multistep process:
Step 1: Formation of 2-(methylthio)-4-chloropyrimidine through the reaction of 4-chloropyrimidine with methylthiol in the presence of a base such as sodium hydride.
Step 2: Introduction of the carboxamide group by reacting 2-(methylthio)-4-chloropyrimidine with 4-(4-morpholinylsulfonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production scales up these synthetic methods with optimized conditions:
Use of continuous flow reactors for efficient heat and mass transfer.
Catalytic systems to enhance yield and purity.
Stringent control of reaction parameters to minimize by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: This compound is known to undergo several types of reactions:
Oxidation: Can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Substitution: Halogen substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like sodium methoxide, potassium thiolate.
Major Products
Oxidized sulfones.
Various substituted pyrimidines depending on the nucleophile.
Chemistry
Acts as a building block for synthesizing complex organic molecules.
Used in the study of reaction mechanisms due to its varied reactive sites.
Biology
Serves as a ligand in molecular biology studies.
Utilized in the synthesis of biochemical probes.
Medicine
Potential therapeutic agent in drug discovery, particularly in targeting kinases.
Has shown promise in preliminary studies against certain cancers.
Industry
Employed in the manufacturing of agrochemicals.
Used as a precursor in the synthesis of specialized polymers.
Mecanismo De Acción
The Mechanism: The compound exerts its effects through interaction with specific molecular targets, primarily enzymes. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity.
Molecular Targets and Pathways
Kinases: By inhibiting these enzymes, it can regulate cell signaling pathways.
Sulfonamide groups interact with various biological molecules, influencing metabolic processes.
Comparación Con Compuestos Similares
Comparison: Compared to other compounds with similar structures, 5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide is unique in its stability and reactivity profile.
Similar Compounds
2-chloro-N-(4-morpholinylsulfonyl)phenyl)-4-pyrimidinecarboxamide: Differing by the absence of the methylthio group.
5-chloro-2-(ethylthio)-N-(4-(4-morpholinylsulfonyl)phenyl)-4-pyrimidinecarboxamide: Featuring an ethylthio group instead of a methylthio group.
The distinct functional groups present in this compound confer upon it unique properties that are leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S2/c1-26-16-18-10-13(17)14(20-16)15(22)19-11-2-4-12(5-3-11)27(23,24)21-6-8-25-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZKCJPCZRJXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2689722.png)
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)


![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)

